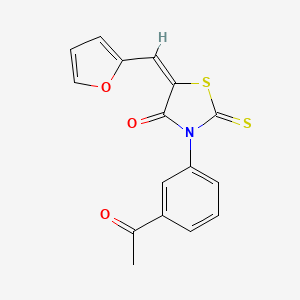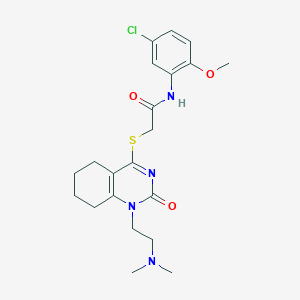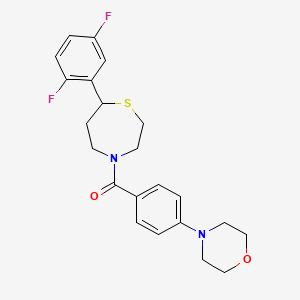
(E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H11NO3S2 and its molecular weight is 329.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antitumor Effects (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one derivatives have demonstrated significant promise in anticancer research. Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, investigating their anticancer and antiangiogenic effects against a mouse tumor model. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of the mice. They exhibited strong antiangiogenic effects, suggesting their potential as anticancer therapies with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010). Similarly, Chandrappa et al. (2009) explored the cytotoxicity of these derivatives in human leukemia cells, finding that they induced apoptosis and demonstrated significant antiproliferative activity, highlighting the role of the electron-donating groups on the thiazolidinone moiety for their anticancer property (Chandrappa et al., 2009).
Antimicrobial Activity Research on the antimicrobial potential of thioxothiazolidin-4-one derivatives includes work by B'Bhatt and Sharma (2017), who synthesized novel compounds with promising antibacterial and antifungal activities. These compounds were effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans, showcasing their broad-spectrum antimicrobial properties (B'Bhatt & Sharma, 2017).
Antifibrotic Properties Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives and assessed their antifibrotic and anticancer activities. They discovered compounds with significant antifibrotic activity that did not possess anticancer effects, indicating their specificity and potential in treating fibrotic diseases. These findings open new avenues for the development of targeted therapies for fibrosis without affecting cancer pathways (Kaminskyy et al., 2016).
Synthetic Applications and Structural Studies The chemistry of thioxothiazolidin-4-one derivatives extends beyond biological applications to include their synthesis and structural characterization. For instance, Rahmani et al. (2017) focused on the synthesis and X-ray powder diffraction studies of a thioxothiazolidin-4-one compound, providing insights into its solid-state structure and contributing to the understanding of its chemical properties (Rahmani et al., 2017).
Propiedades
IUPAC Name |
(5E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S2/c1-10(18)11-4-2-5-12(8-11)17-15(19)14(22-16(17)21)9-13-6-3-7-20-13/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMJETKTKLOIIB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2685895.png)

![2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2685898.png)


![ethyl 2-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2685901.png)
![1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2685903.png)

![1-{1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2685907.png)
![N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2685908.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2685909.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2685911.png)
![8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2685913.png)
